N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide
Description
N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide: is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other scientific research areas.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O2S/c1-11-4-5(2-9-11)14(12,13)10-3-6(7)8/h2,4,6,10H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTZVWHBBPPKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation methods and allows access to a wide range of difluoroethylated nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the difluoroethyl group to specific sites on the pyrazole ring . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to such molecules, making the production more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoroethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric complementarity. The difluoroethyl group enhances binding affinity by acting as a lipophilic hydrogen bond donor . This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
N-(2,2-difluoroethyl)acrylamide: Another fluorinated compound with similar properties but different applications in materials science.
N-(2,2,2-trifluoroethylisatin ketimine): Used in organic synthesis and medicinal chemistry.
Uniqueness: N-(2,2-difluoroethyl)-1-methylpyrazole-4-sulfonamide stands out due to its specific combination of the pyrazole ring and the difluoroethyl group, which imparts unique chemical and biological properties. Its ability to act as a hydrogen bond donor and its increased metabolic stability make it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
